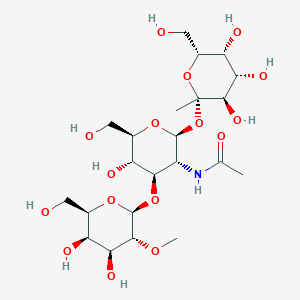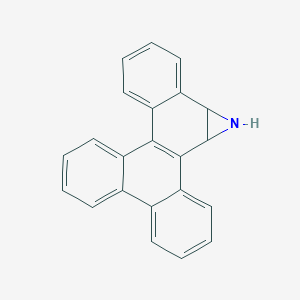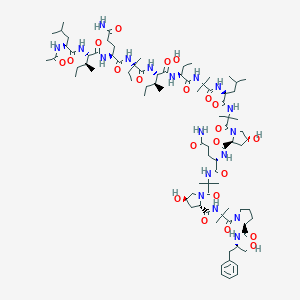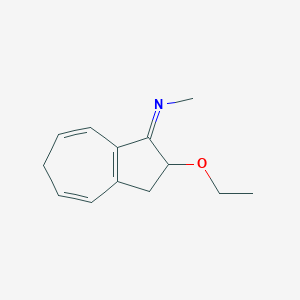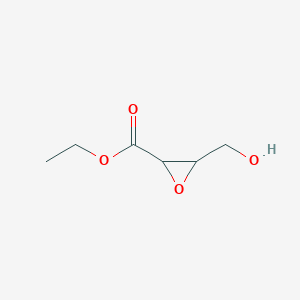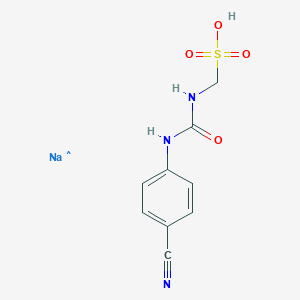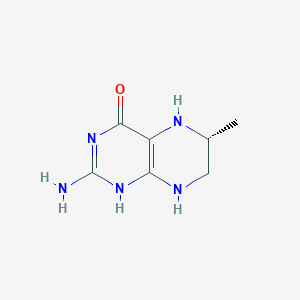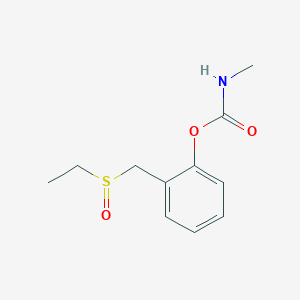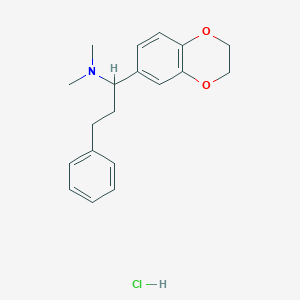
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its potential for abuse and addiction. Despite its legal status, MDMA has been studied extensively for its potential therapeutic benefits and has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety in clinical trials.
Wirkmechanismus
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride works by increasing the release of serotonin, dopamine, and norepinephrine, three neurotransmitters that are involved in regulating mood, emotions, and behavior. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride binds to serotonin transporters, which are responsible for reuptake of serotonin from the synaptic cleft, and causes them to reverse their direction, leading to an increase in serotonin release. This increase in serotonin release is thought to be responsible for the euphoric and empathogenic effects of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also reduces activity in the amygdala, a part of the brain that is involved in fear and anxiety, which may contribute to its therapeutic effects in treating PTSD and anxiety.
Biochemische Und Physiologische Effekte
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has several biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also causes the release of vasopressin, a hormone that is involved in regulating water balance in the body, which can lead to dehydration. Long-term use of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has been associated with neurotoxicity and damage to serotonin-producing neurons in the brain, which can result in long-term cognitive and emotional deficits.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has several advantages for use in laboratory experiments, including its ability to increase serotonin release and reduce activity in the amygdala, which can be useful for studying the neural mechanisms underlying mood and anxiety disorders. However, N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride also has several limitations, including its potential for abuse and addiction, and its neurotoxic effects on the brain, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, including further studies on its potential therapeutic benefits in treating mental health disorders such as PTSD and anxiety, as well as studies on its long-term effects on the brain and body. Additionally, there is a need for further research on the optimal dosing and administration of N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride in clinical settings, as well as studies on the potential risks and benefits of using N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride in combination with other psychoactive drugs. Overall, further research on N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has the potential to provide valuable insights into the neural mechanisms underlying mood and anxiety disorders, and may lead to the development of new and more effective treatments for these conditions.
Synthesemethoden
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride is synthesized from safrole, a natural compound found in sassafras oil, through a multi-step process that involves several chemical reactions. The first step involves the conversion of safrole to isosafrole, which is then oxidized to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride using a reducing agent such as aluminum amalgam or sodium borohydride. The final product is purified using various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride has been studied extensively for its potential therapeutic benefits in treating various mental health disorders such as PTSD, anxiety, and depression. Clinical trials have shown that N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety in patients who have not responded to traditional treatments. N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride works by increasing the release of serotonin, a neurotransmitter that is involved in regulating mood and emotions, and by reducing activity in the amygdala, a part of the brain that is involved in fear and anxiety.
Eigenschaften
CAS-Nummer |
130397-03-4 |
|---|---|
Produktname |
N,N-Dimethyl-alpha-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride |
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-20(2)17(10-8-15-6-4-3-5-7-15)16-9-11-18-19(14-16)22-13-12-21-18;/h3-7,9,11,14,17H,8,10,12-13H2,1-2H3;1H |
InChI-Schlüssel |
RDXXYXKIEXWTLQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Kanonische SMILES |
CN(C)C(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Synonyme |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(2-pheny lethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



